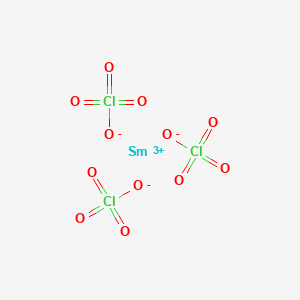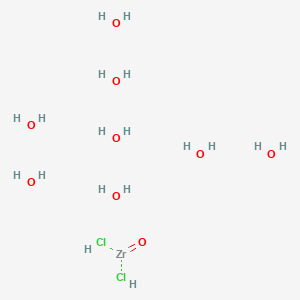
Samario(3+);triperclorato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(3+);triperchlorate, also known as samarium(III) perchlorate, is an inorganic compound with the chemical formula Sm(ClO₄)₃. It is a white solid that is highly soluble in water and ethanol. This compound is notable for its use in various chemical reactions and its role in scientific research due to its unique properties as a rare earth metal compound .
Aplicaciones Científicas De Investigación
Samarium(3+);triperchlorate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Samarium(3+);triperchlorate is investigated for its potential use in radiopharmaceuticals for cancer treatment.
Métodos De Preparación
Samarium(3+);triperchlorate can be synthesized through the reaction of perchloric acid with samarium(III) oxide. The reaction typically proceeds as follows:
Sm2O3+6HClO4→2Sm(ClO4)3+3H2O
The hydrate form of samarium(3+);triperchlorate can be precipitated from the solution and then dehydrated using dichlorine hexoxide to obtain the anhydrous form . Industrial production methods often involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Samarium(3+);triperchlorate undergoes various types of chemical reactions, including:
Oxidation: Samarium(3+);triperchlorate can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: In the presence of suitable ligands, samarium(3+);triperchlorate can undergo substitution reactions to form coordination complexes.
Common reagents used in these reactions include ammonium thiocyanate and 1-butyl-3-methylimidazolium thiocyanate in absolute ethanol, which can lead to the formation of ionic liquids . Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism by which samarium(3+);triperchlorate exerts its effects involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical or biological outcomes. For example, in radiopharmaceutical applications, samarium compounds target bone tissues and deliver localized radiation to treat cancerous lesions .
Comparación Con Compuestos Similares
Samarium(3+);triperchlorate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Similar in terms of the +3 oxidation state but differs in its reactivity and solubility.
Samarium(III) nitrate (Sm(NO₃)₃): Another +3 oxidation state compound with different applications in catalysis and materials science.
Samarium(III) oxide (Sm₂O₃): Used primarily in ceramics and glass production, with distinct physical and chemical properties compared to samarium(3+);triperchlorate.
These comparisons highlight the unique properties of samarium(3+);triperchlorate, particularly its solubility and reactivity in forming coordination complexes.
Propiedades
Número CAS |
13569-60-3 |
|---|---|
Fórmula molecular |
Cl3H2O13Sm |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
samarium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sm/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
Clave InChI |
ONSMNAINZIBBGR-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
SMILES canónico |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















